2-[2-(2,3-Dichlorophenyl)-1,3-thiazol-4-yl]acetic acid
Overview
Description
2-[2-(2,3-Dichlorophenyl)-1,3-thiazol-4-yl]acetic acid is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that 2-[2-(2,3-Dichlorophenyl)-1,3-thiazol-4-yl]acetic acid may also interact with various biological targets.
Mode of Action
It is known that similar compounds, such as diclofenac acid, inhibit cyclooxygenase activity, thereby blocking the conversion of arachidonic acid to prostaglandins . Prostaglandins are key mediators of pain, fever, and inflammation .
Biochemical Pathways
Indole derivatives, which share structural similarities with this compound, are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
Similar compounds, such as 2,4-dichlorophenylacetic acid, have a molecular weight of 20504, a density of 13806 (rough estimate), a melting point of 101-103 °C, and a boiling point of 29445°C (rough estimate) . These properties may influence the compound’s bioavailability.
Result of Action
Similar compounds, such as diclofenac acid, are known to relieve pain, reduce fever, and alleviate inflammation by inhibiting cyclooxygenase activity .
Action Environment
It is known that similar compounds, such as 2,4-dichlorophenylacetic acid, are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . These solubility properties may influence the compound’s action in different environments.
Biochemical Analysis
Biochemical Properties
2-[2-(2,3-Dichlorophenyl)-1,3-thiazol-4-yl]acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory response . Additionally, it interacts with proteins involved in cell signaling pathways, such as kinases and phosphatases, modulating their activity and influencing downstream signaling events .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been reported to affect the expression of genes involved in inflammation and apoptosis . Moreover, it can alter cellular metabolism by affecting the activity of metabolic enzymes, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, its inhibition of COX enzymes reduces the production of prostaglandins, which are mediators of inflammation . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound can result in sustained changes in cellular processes, such as prolonged inhibition of inflammatory pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as anti-inflammatory and analgesic properties . At higher doses, it can cause toxic or adverse effects, including gastrointestinal disturbances and liver toxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing significant toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For example, it is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of metabolites that are excreted in the urine . The compound’s effects on metabolic flux and metabolite levels can influence overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . For instance, it may be transported into cells via organic anion transporters and distributed to various tissues, including the liver and kidneys .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it can localize to the mitochondria, where it influences mitochondrial function and energy metabolism . Additionally, its presence in the nucleus can affect gene expression and transcriptional regulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2,3-Dichlorophenyl)-1,3-thiazol-4-yl]acetic acid typically involves the reaction of 2,3-dichlorophenyl isothiocyanate with α-bromoacetic acid under basic conditions. The reaction proceeds through the formation of an intermediate thiazole ring, followed by the introduction of the acetic acid moiety. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, using advanced techniques such as continuous flow reactors and automated synthesis systems. The choice of solvents, catalysts, and reaction conditions is crucial to ensure the scalability and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[2-(2,3-Dichlorophenyl)-1,3-thiazol-4-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole or tetrahydrothiazole derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring or the phenyl ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of functionalized thiazole derivatives.
Scientific Research Applications
2-[2-(2,3-Dichlorophenyl)-1,3-thiazol-4-yl]acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives, which are of interest in medicinal chemistry and materials science.
Medicine: Thiazole derivatives, including this compound, are investigated for their potential therapeutic properties, such as anti-inflammatory, antimicrobial, and anticancer activities.
Industry: The compound can be used in the development of agrochemicals, dyes, and other industrial products.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(2,4-Dichlorophenyl)-1,3-thiazol-4-yl]acetic acid
- 2-[2-(2,5-Dichlorophenyl)-1,3-thiazol-4-yl]acetic acid
- 2-[2-(2,6-Dichlorophenyl)-1,3-thiazol-4-yl]acetic acid
Uniqueness
2-[2-(2,3-Dichlorophenyl)-1,3-thiazol-4-yl]acetic acid is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the thiazole ring also imparts distinct properties compared to other heterocyclic compounds.
Properties
IUPAC Name |
2-[2-(2,3-dichlorophenyl)-1,3-thiazol-4-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2NO2S/c12-8-3-1-2-7(10(8)13)11-14-6(5-17-11)4-9(15)16/h1-3,5H,4H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZKQYIRJKQFPBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=NC(=CS2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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